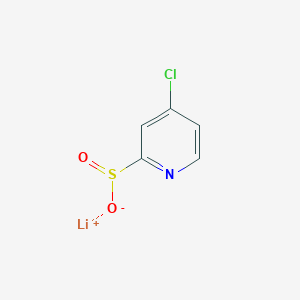
Lithium(1+) ion 4-chloropyridine-2-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 4-chloropyridine-2-sulfinate is a chemical compound with the molecular formula C5H4ClNO2SLi It is a lithium salt of 4-chloropyridine-2-sulfinic acid
準備方法
Synthetic Routes and Reaction Conditions
The preparation of lithium(1+) ion 4-chloropyridine-2-sulfinate typically involves the reaction of 4-chloropyridine-2-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction can be represented as follows:
4-chloropyridine-2-sulfinic acid+LiOH→Lithium(1+) ion 4-chloropyridine-2-sulfinate+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Lithium(1+) ion 4-chloropyridine-2-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group.
Reduction: The chloropyridine ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are often employed.
Major Products Formed
Oxidation: 4-chloropyridine-2-sulfonate
Reduction: 4-chloropyridine-2-sulfinate derivatives
Substitution: Various substituted pyridine derivatives
科学的研究の応用
Lithium(1+) ion 4-chloropyridine-2-sulfinate has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although more research is needed.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of lithium(1+) ion 4-chloropyridine-2-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in substitution reactions. The lithium ion can also interact with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
- Lithium(1+) ion 2-chloropyridine-4-sulfinate
- Lithium(1+) ion 3-chloropyridine-2-sulfinate
Comparison
Lithium(1+) ion 4-chloropyridine-2-sulfinate is unique due to the position of the chlorine and sulfinate groups on the pyridine ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
特性
分子式 |
C5H3ClLiNO2S |
|---|---|
分子量 |
183.6 g/mol |
IUPAC名 |
lithium;4-chloropyridine-2-sulfinate |
InChI |
InChI=1S/C5H4ClNO2S.Li/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChIキー |
CRLMVRZELBOMLC-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=CN=C(C=C1Cl)S(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



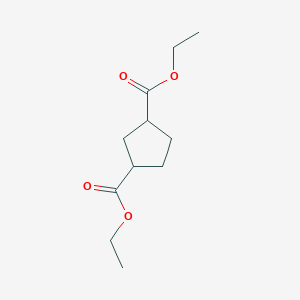



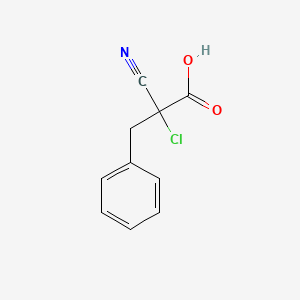

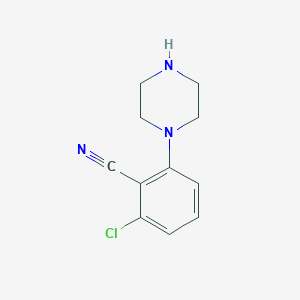

![rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15060578.png)
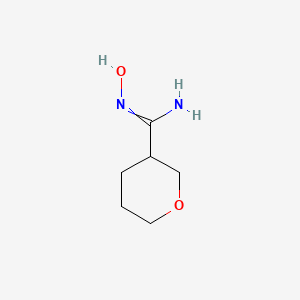
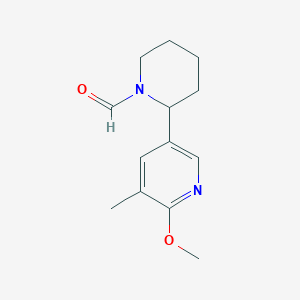
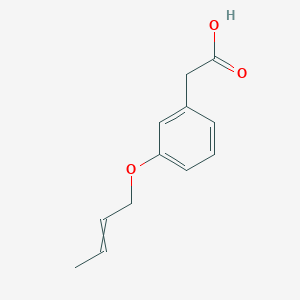
![N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide](/img/structure/B15060600.png)
